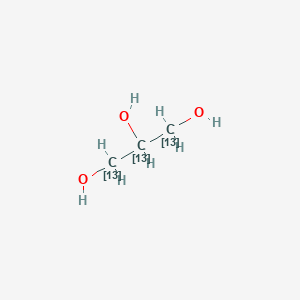

(~13~C_3_)Propane-1,2,3-triol

Descripción

Propiedades

IUPAC Name |

(1,2,3-13C3)propane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13CH2]O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583951 |

Source

|

| Record name | (~13~C_3_)Propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.072 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63346-81-6 |

Source

|

| Record name | (~13~C_3_)Propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (13C_3)Propane-1,2,3-triol

Introduction

(13C_3)Propane-1,2,3-triol, also known as uniformly 13C-labeled glycerol, is a stable isotope-labeled compound of significant importance in metabolic research, drug development, and clinical diagnostics.[1] The substitution of the naturally abundant 12C atoms with the heavier 13C isotope allows for the tracing and quantification of metabolic pathways involving glycerol, a central molecule in energy metabolism, lipid synthesis, and gluconeogenesis.[2] This technical guide provides a comprehensive overview of the primary synthetic routes for producing (13C_3)Propane-1,2,3-triol, detailed experimental protocols, and methods for its purification and characterization.

Synthesis Methodologies

The synthesis of (13C_3)Propane-1,2,3-triol can be broadly categorized into two main approaches: biosynthetic (fermentation) methods and chemical synthesis. The choice of method often depends on the desired isotopic purity, yield, and the availability of starting materials.

Biosynthesis via Fermentation

Biosynthetic production of uniformly labeled glycerol leverages the metabolic machinery of microorganisms, most commonly the yeast Saccharomyces cerevisiae.[1] This method is particularly advantageous for producing highly enriched [U-13C3]glycerol when starting from a uniformly labeled carbon source like [U-13C6]glucose.[1]

Experimental Protocol: Yeast Fermentation for [U-¹³C₃]Glycerol Production [1]

-

Media Preparation: A fermentation medium is prepared containing [U-¹³C₆]glucose as the sole carbon source. Other essential nutrients such as yeast extract, peptone, and relevant salts are also included to support yeast growth and glycerol production.

-

Inoculation: The sterile fermentation medium is inoculated with a culture of Saccharomyces cerevisiae.

-

Fermentation: The culture is maintained under controlled temperature and pH to optimize glycerol yield. The yeast metabolizes the [U-13C6]glucose, and through glycolysis and subsequent pathways, produces (13C_3_)Propane-1,2,3-triol.

-

Harvesting: Once the glucose is consumed and glycerol production has reached its peak, the fermentation broth is harvested for purification.

Chemical Synthesis

Chemical synthesis provides precise control over the isotopic labeling pattern and can be adapted to produce various isotopomers of labeled glycerol.[1] While a variety of strategies exist, a common approach involves the use of 13C-labeled precursors that are chemically converted to the glycerol backbone. For instance, the asymmetric synthesis of chiral, doubly 13C-labeled glycerol has been achieved starting from 13C-labeled acetic acid.[1]

A general chemical synthesis approach for producing triglycerides with a 13C-labeled glycerol backbone involves the esterification of commercially available (13C_3)Propane-1,2,3-triol with fatty acids.[3] A widely used method for this is the Steglich esterification.[3]

Experimental Protocol: Steglich Esterification for the Synthesis of Propane-1,2,3-triyl tripalmitate-13C3 [3]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (13C_3_)Propane-1,2,3-triol and three equivalents of palmitic acid in anhydrous dichloromethane.

-

Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) to the solution.

-

Coupling Agent Addition: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane. Slowly add the DCC solution to the glycerol and palmitic acid mixture at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the dicyclohexylurea (DCU) byproduct, which precipitates out of the solution, is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure triglyceride.

Purification and Quality Control

High chemical and isotopic purity are crucial for the accurate application of (13C_3)Propane-1,2,3-triol in research.[1] Therefore, rigorous purification and analytical characterization are essential steps following synthesis.

Purification of Biosynthetically Produced Glycerol

-

Cell Removal: The fermentation broth is centrifuged or filtered to remove the yeast cells.[1]

-

Ethanol and Water Removal: The ethanol produced during fermentation is removed by fractional distillation, and the remaining aqueous solution is concentrated by vacuum evaporation at 80-90°C.[1]

-

Acidification and Phase Separation: The crude glycerol is acidified with an acid like phosphoric acid to a pH of about 2. This converts any soaps into free fatty acids. After stirring, the mixture is allowed to stand for phase separation, and the upper layer of free fatty acids is decanted.[1]

-

Ion-Exchange Chromatography: The pre-treated glycerol is passed through a strong cation-exchange resin column to remove any remaining ionic impurities.[1]

Analytical Techniques for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for determining both the purity and isotopic enrichment of 13C-labeled glycerol.[1]

-

Derivatization: Due to its polar nature, glycerol is derivatized to increase its volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[1]

-

Analysis: The mass spectrometer, operated in electron ionization (EI) mode, analyzes the mass spectrum of the derivatized glycerol to determine the isotopic distribution and calculate the 13C enrichment.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C-NMR is indispensable for confirming the positions of the 13C labels and the overall molecular structure.[1]

-

Sample Preparation: A sample of the purified (13C_3_)Propane-1,2,3-triol is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).[1]

-

Analysis: The acquired 13C-NMR spectrum provides detailed information about the carbon skeleton and the location of the isotopic labels.[1]

Data Presentation

Table 1: Physical and Chemical Properties of (13C_3_)Propane-1,2,3-triol

| Property | Value | Reference |

| Molecular Formula | (HO¹³CH₂)₂¹³CHOH | |

| Molecular Weight | 95.07 g/mol | [4] |

| CAS Number | 63346-81-6 | |

| Isotopic Purity | ≥98 atom % ¹³C | [5] |

| Chemical Purity | ≥98% | [5] |

| Appearance | Liquid | |

| Boiling Point | 182 °C (lit.) | |

| Melting Point | 20 °C (lit.) | |

| Density | 1.302 g/mL at 25 °C |

Visualizations

Caption: Overview of Biosynthetic and Chemical Synthesis Pathways for Labeled Glycerol.

Caption: General Experimental Workflow for Synthesis, Purification, and Quality Control.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Glycerol-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Glycerol-13C3, a stable isotope-labeled compound crucial for metabolic research. This document details its fundamental characteristics, provides in-depth experimental protocols for its analysis, and visualizes its journey through key metabolic pathways.

Core Chemical and Physical Properties

Glycerol-13C3, also known as 1,2,3-Propanetriol-1,2,3-13C3, is a form of glycerol where the three carbon atoms are replaced with the stable isotope carbon-13. This isotopic labeling allows researchers to trace the metabolic fate of the glycerol backbone in various biological systems without the use of radioactive materials.

Table 1: General and Physical Properties of Glycerol-13C3

| Property | Value | Reference(s) |

| Chemical Identifiers | ||

| IUPAC Name | (13C3)propane-1,2,3-triol | [1] |

| Synonyms | Glycerin-13C3, 1,2,3-Propanetriol-13C3, 13C Labeled glycerol | [2][3] |

| CAS Number | 63346-81-6 | [2][3][4] |

| Molecular Formula | (13C)3H8O3 | [3] |

| Molecular Weight | 95.07 g/mol | [2][3][4] |

| InChI Key | PEDCQBHIVMGVHV-VMIGTVKRSA-N | [2][4] |

| Physical Properties | ||

| Form | Liquid | [2][4] |

| Melting Point | 20 °C (lit.) | [2][5] |

| Boiling Point | 182 °C (lit.) | [2][5] |

| Density | 1.302 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.474 (lit.) | [2][5] |

| Flash Point | 160 °C (closed cup) | [2][4] |

| Isotopic Properties | ||

| Isotopic Purity | ≥ 99 atom % 13C | [2][4] |

| Mass Shift | M+3 | [2][4] |

Experimental Protocols

The accurate analysis of Glycerol-13C3 and its metabolites is paramount in tracer studies. The following sections provide detailed methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the quantification of Glycerol-13C3 and its isotopic enrichment in biological samples. Due to the low volatility of glycerol, a derivatization step is necessary.

1. Sample Preparation from Plasma/Serum:

-

Protein Precipitation and Extraction:

-

To 100 µL of plasma or serum in a centrifuge tube, add a known amount of an internal standard (e.g., [2H5]glycerol).

-

Add 2 mL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Add 1 mL of chloroform and 0.8 mL of deionized water.

-

Vortex again for 1 minute.

-

Centrifuge at 5,000 rpm for 30 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the upper aqueous-methanol layer, which contains the glycerol, and transfer it to a new tube.

-

Dry the collected fraction under a stream of nitrogen gas or using a vacuum concentrator.

-

2. Derivatization (Silylation):

Silylation replaces the active hydrogens on the hydroxyl groups of glycerol with trimethylsilyl (TMS) groups, increasing its volatility.

-

To the dried sample extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

-

Incubate the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization to tris-TMS-glycerol.

3. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized glycerol and its isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the position of the 13C label in metabolites derived from Glycerol-13C3.

1. Sample Preparation:

-

Lyophilize the biological sample (e.g., plasma extract, cell extract) to remove water.

-

Reconstitute the dried sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing and quantification.

2. NMR Instrumentation and Parameters:

-

Spectrometer: 500 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Nucleus: 13C.

-

Pulse Program: A standard one-dimensional 13C experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: Approximately 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2-5 seconds, depending on the T1 relaxation times of the nuclei of interest.

-

-

Data Processing:

-

Apply an exponential line broadening function to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the peaks of interest to determine the relative abundance of different isotopologues.

-

Metabolic Pathways and Visualizations

Glycerol-13C3 is a key tracer for elucidating central carbon metabolism, particularly gluconeogenesis and the pentose phosphate pathway.

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. When Glycerol-13C3 is introduced, the labeled carbons can be traced into newly synthesized glucose.

Caption: Gluconeogenesis pathway from Glycerol-13C3.

Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis. It generates NADPH and pentoses. The fate of the 13C label from Glycerol-13C3 derived glucose can be traced through the PPP.

Caption: Tracing 13C through the Pentose Phosphate Pathway.

References

- 1. Glycerol (GC-C-IRMS or HPLC-IRMS method) (Type-IV) | OIV [oiv.int]

- 2. benchchem.com [benchchem.com]

- 3. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]

- 4. researchgate.net [researchgate.net]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Purity Assessment of 1,2,3-Propanetriol-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of 1,2,3-Propanetriol-¹³C₃ (Glycerol-¹³C₃). Accurate determination of isotopic enrichment is crucial for the successful application of this stable isotope-labeled compound in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry.

Quantitative Data Summary

The isotopic purity of 1,2,3-Propanetriol-¹³C₃ is a critical parameter defined by the percentage of molecules containing three ¹³C atoms. Commercially available 1,2,3-Propanetriol-¹³C₃ typically boasts a high isotopic enrichment. The following tables summarize the key specifications and provide an illustrative example of an isotopic distribution analysis.

Table 1: Typical Product Specifications for 1,2,3-Propanetriol-¹³C₃

| Parameter | Specification | Analytical Technique(s) |

| Isotopic Purity | ≥ 99 atom % ¹³C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC), NMR |

Note: Specifications may vary between suppliers. Always refer to the Certificate of Analysis (CoA) for lot-specific data.

Table 2: Illustrative Isotopic Distribution of 1,2,3-Propanetriol-¹³C₃ by Mass Spectrometry

| Isotopologue | Mass Shift | Relative Abundance (%) |

| Unlabeled (M+0) | 0 | < 0.1 |

| M+1 | +1 | < 0.5 |

| M+2 | +2 | < 1.0 |

| Fully Labeled (M+3) | +3 | > 98.5 |

Note: This data is for illustrative purposes. The actual distribution is lot-dependent and should be confirmed with the supplier's Certificate of Analysis.

Experimental Protocols

The two primary analytical techniques for determining the isotopic purity of 1,2,3-Propanetriol-¹³C₃ are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. For ¹³C-labeled compounds, ¹³C NMR is particularly informative.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 1,2,3-Propanetriol-¹³C₃.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆) in an NMR tube.

-

For quantitative analysis, a known amount of an internal standard can be added.

-

-

NMR Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Experiment: A quantitative ¹³C NMR spectrum with proton decoupling is acquired.

-

Key Parameters for Quantitative Analysis:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the carbon atoms of interest to ensure full signal relaxation.

-

Pulse Angle: A 90° pulse angle should be used.

-

Acquisition Time: Sufficient time to ensure good digital resolution.

-

Number of Scans: An adequate number of scans should be co-added to achieve a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

The resulting spectrum will show two distinct signals corresponding to the chemically non-equivalent carbons of the glycerol backbone (C1,3 and C2).

-

The high intensity of these signals relative to any residual signals at the natural abundance ¹²C chemical shifts confirms high isotopic enrichment.

-

The isotopic purity is calculated by comparing the integral of the ¹³C signals from the labeled compound to the integral of any signals from the corresponding unlabeled compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates the analyte from potential impurities before ionization and mass analysis, providing detailed information on the isotopic distribution.

Methodology:

-

Sample Preparation and Derivatization:

-

Due to the low volatility of glycerol, a derivatization step is necessary.

-

Accurately weigh a small amount of 1,2,3-Propanetriol-¹³C₃ (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to form the volatile tris-trimethylsilyl (TMS) ether derivative.

-

-

GC-MS Analysis:

-

Gas Chromatograph: An instrument equipped with a capillary column suitable for the analysis of silylated compounds (e.g., a non-polar column like DB-5ms).

-

Injection: A small volume of the derivatized sample is injected into the GC.

-

GC Program: A temperature program is used to ensure good separation of the analyte from any impurities.

-

Mass Spectrometer: A mass spectrometer, preferably with high resolution, is used for detection. Data is acquired in full scan mode to capture the entire isotopic cluster.

-

-

Data Analysis:

-

The mass spectrum of the derivatized 1,2,3-Propanetriol-¹³C₃ will show a molecular ion cluster.

-

The relative intensities of the peaks corresponding to the unlabeled (M+0), partially labeled (M+1, M+2), and fully labeled (M+3) species are measured.

-

The isotopic purity is determined by calculating the percentage of the fully labeled species relative to the sum of all isotopologues. Corrections for the natural abundance of isotopes in the derivatizing agent may be necessary for high-accuracy measurements.[1]

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the isotopic purity assessment of 1,2,3-Propanetriol-¹³C₃.

References

Commercial Availability and Applications of (13C3)Propane-1,2,3-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of (13C3)Propane-1,2,3-triol, a stable isotope-labeled form of glycerol. This compound is a critical tool in metabolic research, enabling the precise tracing of glycerol's fate through various biochemical pathways. This document details commercial suppliers, product specifications, and established experimental protocols for its use in metabolic flux analysis and other advanced research applications.

Commercial Suppliers and Product Specifications

(13C3)Propane-1,2,3-triol, also commonly referred to as 13C3-Glycerol, is available from several reputable chemical suppliers specializing in isotopically labeled compounds. The products are typically characterized by high isotopic and chemical purity, making them suitable for sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % 13C) | Chemical Purity | Format |

| Sigma-Aldrich | Glycerol-13C3 | 63346-81-6 | 99% | 99% (CP) | Liquid |

| Cambridge Isotope Laboratories, Inc. | Glycerol (¹³C₃, 99%) | 63346-81-6 | 99% | Not specified | Liquid |

| Lab-Chemicals.com | Propane-1,2,3-triol-1,2,3-13C3 | 63346-81-6 | 98% | 98% | Not specified |

| Alfa Chemistry | Glycerol-13C3, d8 | Not specified | Not specified | Not specified | Not specified |

Core Applications in Research

The primary application of (13C3)Propane-1,2,3-triol is as a tracer in metabolic studies.[1] By introducing this labeled glycerol into a biological system, researchers can track the incorporation of the 13C atoms into various downstream metabolites. This allows for the elucidation of metabolic pathway activities and the quantification of metabolic fluxes.[2] Key research areas where (13C3)Propane-1,2,3-triol is employed include:

-

Metabolic Flux Analysis (MFA): A powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions.[3] 13C-MFA with 13C3-glycerol provides insights into the dynamic operations of central carbon metabolism.[4]

-

Gluconeogenesis and Glycolysis: Tracing the conversion of glycerol into glucose (gluconeogenesis) or its entry into the glycolytic pathway.[5]

-

Lipid Synthesis: Following the glycerol backbone into the synthesis of triglycerides and phospholipids.[1]

-

Tricarboxylic Acid (TCA) Cycle Analysis: Investigating the contribution of glycerol to the pool of TCA cycle intermediates.[6]

-

Internal Standard for Mass Spectrometry: Due to its chemical identity with endogenous glycerol, it serves as an ideal internal standard for accurate quantification in mass spectrometry-based analyses.[7]

Experimental Protocols

The following are generalized protocols for the use of (13C3)Propane-1,2,3-triol in cell culture-based metabolic tracing experiments. Specific parameters may need to be optimized for different cell types and experimental goals.

Cell Culture and Labeling

This protocol outlines the basic steps for labeling cells with (13C3)Propane-1,2,3-triol to achieve isotopic steady-state.

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically mid-log phase).

-

Media Preparation: Prepare fresh culture medium containing a known concentration of (13C3)Propane-1,2,3-triol. The final concentration will depend on the specific cell line and experimental design.

-

Labeling: Replace the standard growth medium with the labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into intracellular metabolites.[1] The incubation time can range from minutes to hours, depending on the turnover rate of the metabolites of interest.[1]

Metabolite Extraction

This protocol describes a common method for quenching metabolic activity and extracting polar metabolites.

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

-

Lysis: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.[1]

-

Incubation: Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.[1]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[1]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.[1]

-

Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[2]

Sample Analysis by GC-MS

This protocol provides a general workflow for the analysis of labeled metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Derivatization: Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method involves methoximation followed by silylation.[2]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions.[8][9]

-

Data Analysis: The raw mass spectrometry data is corrected for the natural abundance of 13C.[1] Specialized software is then used to calculate metabolic fluxes by fitting the corrected mass isotopomer distributions to a metabolic network model.[1]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of (13C3)Propane-1,2,3-triol in metabolic research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerol | Rupa Health [rupahealth.com]

- 6. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (13C3)Propane-1,2,3-triol: Molecular Properties and Isotopic Labeling

This guide provides a detailed overview of the molecular characteristics of (13C3)Propane-1,2,3-triol, a stable isotope-labeled form of glycerol. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Molecular Profile

(13C3)Propane-1,2,3-triol, also known as Glycerol-13C3, is a form of propane-1,2,3-triol where the three carbon atoms are replaced with the carbon-13 (¹³C) isotope.[1] This isotopic substitution is crucial for various analytical applications, including metabolic research and tracer studies, as it allows for the differentiation and tracking of molecules.

The molecular formula of unlabeled propane-1,2,3-triol (glycerol) is C₃H₈O₃.[2][3] The introduction of three ¹³C isotopes results in the formula ¹³C₃H₈O₃.[4] This alteration directly impacts the molecular weight of the compound.

Quantitative Data Summary

The key quantitative properties of both unlabeled and ¹³C-labeled propane-1,2,3-triol are summarized in the table below for direct comparison.

| Property | Propane-1,2,3-triol (Glycerol) | (13C3)Propane-1,2,3-triol |

| Molecular Formula | C₃H₈O₃[2][3] | ¹³C₃H₈O₃[4] |

| Molecular Weight | 92.094 g/mol [2] | 95.072 g/mol [1] |

| Monoisotopic Mass | 92.047 g/mol | 95.05740862 Da[1] |

Note: The molecular weight of an element is the weighted average of the masses of its naturally occurring isotopes. The monoisotopic mass is the mass of the most abundant isotope of each element in the molecule.

Logical Relationship of Isotopic Labeling

The following diagram illustrates the logical progression from the base molecule to its isotopically labeled form and the resulting change in its fundamental molecular property.

Experimental Protocols

The determination of the molecular weight and formula of isotopically labeled compounds like (13C3)Propane-1,2,3-triol is typically achieved through mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte, (13C3)Propane-1,2,3-triol, is prepared in a suitable solvent such as methanol or water.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Orbitrap or Fourier-transform ion cyclotron resonance) which separates ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion. The high resolution of the instrument allows for the accurate determination of the monoisotopic mass, which can be used to confirm the elemental composition and, consequently, the molecular formula. The presence of the three ¹³C atoms will result in a molecular ion peak that is approximately 3 Daltons higher than that of unlabeled glycerol.

This analytical approach provides precise and unambiguous confirmation of the molecular weight and successful incorporation of the stable isotopes.

References

Technical Guide: (¹³C₃)Propane-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(¹³C₃)Propane-1,2,3-triol, also known as ¹³C₃-labeled glycerol, is a stable isotope-labeled form of glycerol. It is a powerful tool in metabolic research, particularly in the field of ¹³C Metabolic Flux Analysis (MFA). By replacing the standard ¹²C carbon atoms with the heavier, non-radioactive ¹³C isotope, researchers can trace the metabolic fate of glycerol through various biochemical pathways. This allows for the precise quantification of metabolic fluxes and provides deep insights into cellular physiology and disease states. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

The fundamental properties of (¹³C₃)Propane-1,2,3-triol are summarized in the table below. The incorporation of three ¹³C atoms results in a higher molecular weight compared to its unlabeled counterpart.

| Property | Value | Reference |

| CAS Number | 63346-81-6 | [1][2] |

| Molecular Formula | ¹³C₃H₈O₃ | [1][2] |

| Molecular Weight | 95.07 g/mol | [1][2] |

| IUPAC Name | (1,2,3-¹³C₃)propane-1,2,3-triol | [1] |

| Synonyms | Glycerol-¹³C₃, 1,2,3-Propanetriol-¹³C₃ | [1] |

| Purity | Typically ≥98% | [2] |

| Isotopic Enrichment | Typically ≥99 atom % ¹³C |

Metabolic Pathway and Applications

(¹³C₃)Propane-1,2,3-triol serves as a valuable tracer for central carbon metabolism. Once introduced into a biological system, it is phosphorylated to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis. By tracking the distribution of the ¹³C label in downstream metabolites, researchers can elucidate the activity of several critical pathways.

Key Applications:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a cell to understand cellular physiology.

-

Gluconeogenesis: Tracing the pathway of glycerol to glucose synthesis, particularly in tissues like the liver.

-

Glycolysis and the Pentose Phosphate Pathway: Determining the relative fluxes through these core metabolic pathways.

-

Glycerolipid Synthesis: Investigating the dynamics of lipid metabolism.

-

Drug Development: Evaluating the mechanism of action of therapeutic agents that target metabolic pathways.

Below is a diagram illustrating the entry of (¹³C₃)Propane-1,2,3-triol into central carbon metabolism.

References

An In-depth Technical Guide to Stable Isotope Labeling Using Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling with Glycerol

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms in a substrate with their heavier, non-radioactive isotopes (such as replacing ¹²C with ¹³C), researchers can follow the journey of these labeled atoms through metabolic pathways.[1] This approach provides quantitative insights into the dynamic processes of metabolite synthesis, transformation, and breakdown, which is invaluable for understanding cellular physiology, disease mechanisms, and the effects of therapeutic interventions.[1][2]

Glycerol, a simple three-carbon molecule, is a cornerstone of central carbon metabolism. It serves as a critical precursor for the synthesis of glucose via gluconeogenesis, can be converted to pyruvate through glycolysis, and provides the backbone for major lipid classes, including triacylglycerols and phospholipids.[3][4] Using stable isotope-labeled glycerol, particularly with Carbon-13 (¹³C), allows for the precise tracking of its contribution to these fundamental pathways.[3] Common isotopomers include uniformly labeled [U-¹³C₃]glycerol, and selectively labeled variants such as [1,3-¹³C₂]glycerol and [2-¹³C]glycerol, with the choice of isotopomer depending on the specific metabolic questions being addressed.[3]

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling using glycerol, with a focus on its use in metabolic research, proteomics, and drug development.

Core Principles of Glycerol Metabolism

Glycerol enters central carbon metabolism through a two-step enzymatic process. First, glycerol kinase phosphorylates glycerol to glycerol-3-phosphate (G3P). Subsequently, glycerol-3-phosphate dehydrogenase oxidizes G3P to dihydroxyacetone phosphate (DHAP), which is an intermediate in the glycolytic pathway.[5] From this entry point, the labeled carbons from glycerol can be channeled into several major metabolic routes:

-

Glycolysis and the Tricarboxylic Acid (TCA) Cycle: DHAP can be converted to glyceraldehyde-3-phosphate and proceed through the lower stages of glycolysis to generate pyruvate. Pyruvate can then be converted to lactate or enter the mitochondria to fuel the TCA cycle for energy production and biosynthesis.[3]

-

Gluconeogenesis: In tissues such as the liver and kidney, DHAP can be used to synthesize glucose, a process known as gluconeogenesis.[6]

-

Lipid Synthesis: G3P serves as the backbone for the synthesis of glycerolipids. Through the action of acyltransferases, fatty acids are attached to the G3P backbone to form various classes of lipids, including triacylglycerols (for energy storage) and phospholipids (for membrane structure).[1]

-

Pentose Phosphate Pathway (PPP): Intermediates from glycolysis can be diverted into the PPP to produce NADPH and precursors for nucleotide biosynthesis.[3]

Mandatory Visualizations

Metabolic Fate of ¹³C-Glycerol

References

- 1. benchchem.com [benchchem.com]

- 2. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Glycerol production and utilization measured using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 13C-Labeled Glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and pathways of 13C-labeled glycerol, a powerful tool for elucidating central carbon metabolism. By tracing the journey of the 13C isotope, researchers can gain quantitative insights into glycolysis, gluconeogenesis, the pentose phosphate pathway, the Krebs cycle, and lipid biosynthesis. This document details experimental protocols, presents quantitative data in a structured format, and provides visual diagrams of key metabolic pathways and workflows to support the design and interpretation of metabolic studies.

Core Principles of 13C-Glycerol Tracing

Stable isotope tracing with 13C-labeled glycerol is a robust technique for dissecting cellular and whole-body metabolism.[1] The non-radioactive, heavy isotope of carbon (13C) is incorporated into the glycerol backbone, allowing its metabolic fate to be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] This approach provides a dynamic view of metabolic fluxes, offering a deeper understanding of cellular processes compared to static measurements of metabolite levels.[3] Glycerol is a central metabolic intermediate, serving as a precursor for glucose synthesis via gluconeogenesis and as the backbone for triacylglycerols and phospholipids.[2][3]

The choice between position-specific tracers, such as [1,3-¹³C]glycerol or [2-¹³C]glycerol, and uniformly labeled [U-¹³C]glycerol depends on the specific metabolic pathway under investigation.[2][4] Uniformly labeled glycerol is ideal for assessing the overall contribution of the entire glycerol molecule to various metabolic pools, such as gluconeogenesis and the synthesis of new triglycerides.[2] Position-specific tracers can provide more detailed insights into the relative activities of different metabolic pathways.[2] For example, the C3 carbon of glycerol becomes the C3 or C4 carbon of glucose during gluconeogenesis, allowing for the dissection of different gluconeogenic routes.[2]

Key Metabolic Pathways

13C-labeled glycerol is a versatile tracer that can be used to investigate several key metabolic pathways:

-

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors. 13C-labeled glycerol is readily converted to glycerol-3-phosphate and then to dihydroxyacetone phosphate (DHAP), which enters the gluconeogenic pathway.[5] Tracing the 13C label into glucose provides a quantitative measure of gluconeogenic flux.[6][7]

-

Glycolysis: The breakdown of glucose for energy. While glycerol enters this pathway downstream of glucose, the label can be tracked through the lower part of glycolysis to pyruvate and lactate.[8]

-

Pentose Phosphate Pathway (PPP): This pathway runs parallel to glycolysis and is a major source of NADPH and precursors for nucleotide biosynthesis. The PPP can be assessed by analyzing the distribution of 13C isotopologues in glucose and other metabolites.[5][9][10]

-

Krebs Cycle (Tricarboxylic Acid Cycle - TCA Cycle): Pyruvate derived from 13C-glycerol can enter the Krebs cycle, and the distribution of the label in Krebs cycle intermediates and related amino acids (e.g., glutamate) can reveal information about anaplerotic and cataplerotic fluxes.

-

Lipid Synthesis: The glycerol backbone of newly synthesized glycerolipids, such as triacylglycerols and phospholipids, is derived from glycerol-3-phosphate.[3] By tracing the incorporation of 13C-labeled glycerol into these lipids, researchers can quantify de novo lipogenesis and lipid turnover.[3][11]

Below is a diagram illustrating the central metabolic pathways involving glycerol.

Caption: Central metabolic pathways involving 13C-labeled glycerol.

Quantitative Data from 13C-Glycerol Tracing Studies

The following tables summarize quantitative data from various studies that have utilized 13C-labeled glycerol to measure metabolic fluxes.

Table 1: Glycerol Kinetics and Gluconeogenesis in Humans

| Condition | Glycerol Rate of Appearance (μmol·kg⁻¹·min⁻¹) | Percent of Glycerol Converted to Glucose | Contribution of Glycerol to Total Glucose Production (%) | Reference |

| Postabsorptive | 3.11 ± 0.44 | 36% | 4.5% | [6] |

| 62-86 hours Starvation | 5.32 ± 0.58 | 68% | 21.6% | [6] |

| Postabsorptive (Basal) | 2.2 ± 0.3 | - | - | [12] |

| Epinephrine Infusion | 6.7 ± 0.4 | - | - | [12] |

Table 2: Comparison of Oral vs. Intravenous 13C-Glycerol Administration in Humans

| Parameter | Oral Administration | Intravenous Administration | p-value | Reference |

| Average Serum Glucose ¹³C Enrichment (%) | 5.02 ± 1.43 | 4.07 ± 0.79 | 0.009 | [8] |

| Peak Serum Glucose ¹³C Enrichment (%) | 9.37 ± 2.93 | 7.12 ± 1.28 | 0.010 | [8] |

| Average Serum Lactate ¹³C Enrichment (%) | 4.85 ± 1.30 | 5.67 ± 0.80 | 0.032 | [8] |

| Average Systemic Glycerol ¹³C Enrichment (%) | 18.02 ± 13.27 | 29.47 ± 2.26 | 0.035 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of 13C-glycerol tracing studies. Below are generalized protocols for in vitro and in vivo experiments.

In Vitro Labeling of Cultured Cells

This protocol describes the general steps for labeling cultured cells with 13C-glycerol.

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

-

Labeling Medium Preparation: Prepare the cell culture medium containing the desired concentration of 13C-labeled glycerol.

-

Labeling: Remove the standard culture medium and replace it with the 13C-glycerol-containing medium. Incubate the cells for a predetermined period (minutes to hours) to allow for the incorporation of the label into intracellular metabolites.[1]

-

Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to stop metabolic activity.[1]

-

Add a small volume of ice-cold PBS and scrape the cells.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge at low speed (e.g., 1000 x g) for 5 minutes at 4°C and discard the supernatant.[1]

-

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet.

-

Vortex vigorously to lyse the cells.[1]

-

Incubate at -80°C for at least 30 minutes to precipitate proteins.[1]

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[1]

-

Collect the supernatant containing the polar metabolites.[1]

-

Dry the metabolite extract, for example, using a speed vacuum concentrator.

-

Store the dried extract at -80°C until analysis.[1]

-

-

Analysis:

Below is a diagram of the general experimental workflow for in vitro 13C-glycerol tracing.

Caption: General experimental workflow for in vitro 13C-glycerol tracing.

In Vivo Tracer Studies

This protocol provides a generalized framework for in vivo studies using 13C-glycerol tracers in animal models or human subjects.

-

Tracer Preparation and Administration:

-

Dissolve the 13C-glycerol tracer in sterile saline to the desired concentration.[2]

-

For continuous infusion studies, a priming (bolus) dose is often administered to reach isotopic steady-state more rapidly, followed by a constant infusion.[2]

-

For bolus administration, a single dose is injected intravenously or administered orally.[2][8]

-

-

Subject Preparation: Acclimate the subjects (e.g., rodents, human volunteers) to the experimental conditions. Fasting may be required depending on the study's objectives.[13]

-

Tracer Administration: Administer the tracer solution as planned.[2]

-

Sample Collection: Collect biological samples (e.g., blood, tissue) at predetermined time points.[2]

-

Sample Processing:

-

For blood samples, separate plasma or serum and immediately freeze at -80°C.

-

For tissue samples, rapidly freeze the tissue in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction: Extract metabolites from plasma, serum, or tissue samples using appropriate protocols, similar to the in vitro method.

-

Analysis: Analyze the isotopic enrichment in glycerol and downstream metabolites using GC-MS or LC-MS/MS.[2]

-

Data Analysis:

Below is a diagram of the logical workflow for an in vivo 13C-glycerol tracer study.

Caption: Logical workflow for an in vivo 13C-glycerol tracer study.

Data Analysis and Interpretation

The analysis of mass isotopomer distributions (MIDs) is at the core of metabolic tracing studies. The raw data from the mass spectrometer must be corrected for the natural 1.1% abundance of 13C to determine the true enrichment from the labeled tracer.[1] Specialized software can then be used to calculate metabolic fluxes by fitting the corrected MIDs to a metabolic network model.[1][2]

Applications in Research and Drug Development

13C-labeled glycerol tracing has numerous applications in various research fields:

-

Cancer Metabolism: Investigating altered metabolic pathways in cancer cells, such as the Warburg effect and increased lipid synthesis for rapid proliferation.[1]

-

Metabolic Diseases: Studying the pathophysiology of diseases like diabetes and non-alcoholic fatty liver disease (NAFLD) by quantifying gluconeogenesis and de novo lipogenesis.[9]

-

Drug Development: Evaluating the mechanism of action of drugs that target metabolic pathways.[9]

-

Lipidomics: Elucidating the dynamics of lipid synthesis and turnover.[1][3]

-

Metabolic Engineering: Quantifying metabolic fluxes in microorganisms to optimize the production of biofuels and other valuable chemicals from glycerol.[1][4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Optimal 13C-labeling of glycerol carbon source for precise flux estimation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Glycerol gluconeogenesis in fasting humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biochemical Properties of Stable Isotope-Labeled Molecules

Stable isotope labeling has become a cornerstone technique in a multitude of scientific disciplines, including biochemistry, drug development, and metabolic research.[1][2] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (such as carbon-13, nitrogen-15, or deuterium), researchers can trace the metabolic fate of compounds, quantify changes in protein and metabolite levels, and elucidate complex biological pathways with high precision.[3][4] This technical guide provides a comprehensive overview of the core biochemical properties of stable isotope-labeled molecules, detailed experimental protocols for their application, and a summary of quantitative data to aid in experimental design and interpretation.

Core Principles of Stable Isotope Labeling

Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most abundant isotope of that element.[4][5] This difference in neutron number results in a greater atomic mass but does not alter the chemical properties of the atom, making them ideal tracers in biological systems.[2][3] The fundamental principle of stable isotope labeling lies in the ability to differentiate between the labeled ("heavy") and unlabeled ("light") molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][6][7]

The most commonly used stable isotopes in biochemical research include:

| Isotope | Natural Abundance (%) | Use in Labeling |

| Carbon-13 (¹³C) | 1.11 | Metabolic flux analysis, quantitative proteomics |

| Nitrogen-15 (¹⁵N) | 0.366 | Quantitative proteomics, metabolic studies |

| Deuterium (²H or D) | 0.015 | Drug metabolism studies, kinetic isotope effect studies |

| Oxygen-18 (¹⁸O) | 0.200 | Mechanistic studies of enzymatic reactions |

A summary of common stable isotopes and their applications.

Biochemical Properties and Considerations

While stable isotope-labeled molecules are chemically very similar to their unlabeled counterparts, there are subtle differences in their biochemical properties that researchers must consider.

Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[8][9] This effect is more pronounced when the isotopic substitution involves a bond that is broken or formed in the rate-determining step of the reaction (a primary KIE).[10] The magnitude of the KIE is related to the mass difference between the isotopes.

-

Deuterium (²H): The ~100% mass increase from protium (¹H) to deuterium (²H) can lead to a significant KIE, where reactions involving the cleavage of a C-H bond are slower when hydrogen is replaced by deuterium.[11]

-

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): The KIE for these heavier isotopes is generally small and often considered negligible in most biological experiments due to the smaller relative mass difference.[11]

A diagram illustrating the principle of the primary kinetic isotope effect is shown below.

Caption: Principle of the Kinetic Isotope Effect (KIE).

Chromatographic Behavior

Ideally, isotopically labeled and unlabeled molecules co-elute during chromatographic separation. However, a "chromatographic isotope effect" can sometimes be observed, particularly with deuterium labeling, which can cause partial separation of the "light" and "heavy" isotopologues.[12][13] This effect is generally negligible for ¹³C and ¹⁵N labeling.[13]

| Isotope Label | Chromatographic Isotope Effect | Implication for Quantification |

| Deuterium (²H) | Can cause partial chromatographic separation from the unlabeled analog. | May lead to inaccuracies in quantification if not accounted for, especially with co-eluting matrix components. |

| Carbon-13 (¹³C) | Generally no significant separation from the unlabeled analog.[14] | Considered the gold standard for quantitative assays using an internal standard. |

| Nitrogen-15 (¹⁵N) | No significant separation from the unlabeled analog.[13] | Reliable for quantitative experiments. |

A summary of the chromatographic behavior of stable isotope-labeled molecules.

Key Applications and Experimental Workflows

1. Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique used to accurately quantify relative changes in protein abundance between different cell populations.[15][16][17] Cells are grown in media where a specific essential amino acid (e.g., arginine or lysine) is replaced by its "heavy" isotopic form.[16] After several cell divisions, the labeled amino acid is fully incorporated into the proteome.[18]

The general workflow for a SILAC experiment is depicted below.

Caption: A generalized workflow for a SILAC experiment.

2. Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[19][20] Cells are cultured in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose.[20] The ¹³C atoms are incorporated into downstream metabolites, and the resulting mass isotopomer distributions are measured by MS or NMR.[19][20] This data is then used in computational models to calculate metabolic fluxes.[21][22]

Below is a diagram illustrating the workflow for a ¹³C-MFA experiment.

Caption: Workflow for a ¹³C-Metabolic Flux Analysis experiment.

3. Drug Development and Metabolism (DMPK)

Stable isotope-labeled compounds are extensively used in drug metabolism and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) studies.[6][23] They help in identifying metabolites, delineating metabolic pathways, and quantifying drug-related components in circulation.[6] Using labeled compounds allows for the differentiation of the drug and its metabolites from endogenous molecules in complex biological matrices.[23]

Experimental Protocols

Protocol 1: Standard SILAC Experiment

This protocol outlines the key steps for a duplex SILAC experiment.

-

Cell Adaptation:

-

Culture two populations of cells in parallel.

-

For the "light" population, use standard SILAC medium containing natural abundance L-arginine and L-lysine.

-

For the "heavy" population, use SILAC medium containing ¹³C₆-¹⁵N₄-L-arginine and ¹³C₆-¹⁵N₂-L-lysine.

-

Subculture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.[24]

-

-

Experimental Treatment:

-

Once fully adapted, apply the experimental stimulus to the "heavy" cell population and the control treatment to the "light" population.

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells three times with ice-cold PBS.[24]

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate.

-

-

Sample Pooling and Digestion:

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using high-resolution LC-MS/MS.[26]

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs to determine relative protein abundance.[25]

-

Protocol 2: ¹³C-Metabolic Flux Analysis (MFA)

This protocol provides a general procedure for a stationary ¹³C-MFA experiment in cell culture.[20]

-

Cell Culture and Isotope Labeling:

-

Seed cells and grow them to the desired confluence in standard culture medium.

-

Replace the standard medium with a pre-warmed medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) at the same concentration as the unlabeled substrate.[20]

-

Incubate the cells for a sufficient duration to achieve isotopic steady state (typically 18-24 hours for mammalian cells).[19]

-

-

Metabolite Quenching and Extraction:

-

Sample Processing:

-

Derivatization (for GC-MS):

-

Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using silylation).[19]

-

-

MS Analysis:

-

Analyze the samples by GC-MS or LC-MS to measure the mass isotopomer distributions of the metabolites of interest.[19]

-

-

Flux Calculation:

Conclusion

Stable isotope-labeled molecules are a powerful and versatile tool for researchers in the life sciences. Their biochemical properties, while very similar to their native counterparts, require careful consideration, particularly regarding kinetic isotope effects and chromatographic behavior. By understanding these properties and employing robust experimental protocols, scientists can leverage stable isotope labeling to gain unprecedented insights into the complexities of biological systems, accelerating research and development in areas from fundamental biology to novel therapeutics.

References

- 1. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. Berti lab - Kinetic isotope effects [sites.google.com]

- 11. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 17. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 18. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 28. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

The Pivotal Role of (13C3)Propane-1,2,3-triol in Advancing Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

Stable isotope tracing has emerged as an indispensable tool in the field of metabolic research, offering profound insights into the intricate and dynamic nature of metabolic pathways. Among the array of available tracers, uniformly carbon-13 labeled glycerol, (13C3)Propane-1,2,3-triol (also denoted as [U-13C3]glycerol), has proven to be a particularly powerful probe for dissecting central carbon metabolism. Its strategic entry into key metabolic junctions allows for the quantitative analysis of gluconeogenesis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and glycerolipid synthesis. This technical guide provides a comprehensive overview of the applications, experimental protocols, and data interpretation associated with the use of (13C3)Propane-1,2,3-triol in metabolic research, tailored for researchers, scientists, and drug development professionals. By leveraging this tracer, investigators can gain a deeper understanding of metabolic reprogramming in various physiological and pathological states, thereby accelerating the discovery of novel therapeutic interventions.

Core Applications in Metabolic Research

(13C3)Propane-1,2,3-triol is a versatile tracer that provides a unique window into several critical metabolic processes:

-

Gluconeogenesis: As a direct precursor for glucose synthesis, labeled glycerol allows for the precise quantification of hepatic glucose production.[1][2] By tracing the incorporation of 13C atoms into glucose, researchers can assess the rate of gluconeogenesis under different conditions.[1]

-

Pentose Phosphate Pathway (PPP): The labeling patterns in glucose derived from (13C3)glycerol can reveal the activity of the PPP, a crucial pathway for producing NADPH and precursors for nucleotide biosynthesis.[3][4]

-

Tricarboxylic Acid (TCA) Cycle: The metabolism of glycerol through glycolysis can lead to labeled pyruvate, which subsequently enters the TCA cycle.[3] Analyzing the isotopic enrichment of TCA cycle intermediates provides insights into mitochondrial function and anaplerotic fluxes.[3][5]

-

Glycerolipid and Fatty Acid Metabolism: The glycerol backbone of triglycerides is directly derived from glycerol-3-phosphate.[6] Using (13C3)glycerol enables the tracing of de novo glycerolipid synthesis and the dynamics of fatty acid esterification.[3][7]

Data Presentation: Quantitative Insights from (13C3)Propane-1,2,3-triol Tracing Studies

The quantitative data derived from metabolic tracing experiments are fundamental for interpreting metabolic phenotypes. The following tables summarize key quantitative findings from studies utilizing (13C3)Propane-1,2,3-triol.

| Parameter | Oral Administration | Intravenous Administration | p-value | Reference |

| Average Serum Glucose Enrichment (%) | 5.02 ± 1.43 | 4.07 ± 0.79 | 0.009 | [8] |

| Peak Serum Glucose Enrichment (%) | 9.37 ± 2.93 | 7.12 ± 1.28 | 0.010 | [8] |

| Average Serum Lactate Enrichment (%) | 4.85 ± 1.30 | 5.67 ± 0.80 | 0.032 | [8] |

| Time to Peak Glucose Enrichment (min) | 60.00 ± 27.77 | 33.75 ± 10.61 | 0.566 | [8] |

| Time to Peak Lactate Enrichment (min) | 61.88 ± 42.76 | 26.88 ± 30.81 | 1.000 | [8] |

Table 1: Comparative Enrichment of Serum Glucose and Lactate Following Oral vs. Intravenous Administration of (13C3)Propane-1,2,3-triol in Humans. This table highlights the differential metabolic fate of glycerol depending on the route of administration, suggesting significant first-pass hepatic metabolism with oral delivery.[8]

| Condition | Labeled Glucose Carbon from Glycerol (%) | Labeled Glucose Carbon from Pyruvate/Lactate (%) | Reference |

| In vitro (Primary Mouse Hepatocytes) | ~60% | ~30% | [1] |

Table 2: Contribution of Glycerol versus Pyruvate/Lactate to Gluconeogenesis in Primary Mouse Hepatocytes. This data demonstrates that glycerol is a preferred substrate for gluconeogenesis in this in vitro model.[1]

| Nutritional State | Indirect Contribution to TAG-glycerol via TCA cycle (%) | Reference |

| Fasted | 22% | [9] |

| Fed | 13% | [9] |

| Fed + Glucose | 10% | [9] |

Table 3: Indirect Contribution of (13C3)Propane-1,2,3-triol to the Glycerol Moiety of Triacylglycerols (TAGs) via the TCA Cycle. This table illustrates how nutritional status affects the flux of glycerol-derived carbons through the TCA cycle before incorporation into triglycerides.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of metabolic tracing studies with (13C3)Propane-1,2,3-triol. Below are generalized protocols for both in vitro cell culture experiments and in vivo human studies.

In Vitro Cell Culture Labeling Protocol

This protocol outlines the general procedure for labeling cultured mammalian cells with (13C3)Propane-1,2,3-triol.[10]

-

Cell Seeding: Plate cells at a density that ensures they are in the mid-exponential growth phase at the time of labeling.[11]

-

Media Preparation: Prepare the labeling medium by supplementing the standard culture medium with the desired concentration of (13C3)Propane-1,2,3-triol. The concentration of other substrates like glucose may need to be adjusted based on experimental goals.[10]

-

Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the pre-warmed labeling medium.[10]

-

Incubation: Incubate the cells for a predetermined period to allow for sufficient incorporation of the 13C label into intracellular metabolites. This duration can range from minutes to hours depending on the pathway of interest.[10] A time-course experiment is recommended to determine the optimal labeling time.[11]

-

Harvesting and Quenching Metabolism:

-

Aspirate the labeling medium.[11]

-

Wash the cell monolayer twice with ice-cold PBS to halt metabolic activity.[10]

-

Add a small volume of ice-cold PBS and scrape the cells.[10]

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube and centrifuge at a low speed (e.g., 1000 x g) for 5 minutes at 4°C.[10]

-

Carefully aspirate the supernatant. The resulting cell pellet is ready for metabolite extraction.[10]

-

-

Metabolite Extraction: This protocol is for the extraction of polar metabolites.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet.

-

Vortex thoroughly and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the extracted metabolites for analysis by mass spectrometry or NMR.

-

In Vivo Human Study Protocol

This protocol is a generalized procedure for in vivo studies in human subjects.[3]

-

Subject Preparation: Subjects are typically studied after an overnight fast.[3]

-

Tracer Administration: (13C3)Propane-1,2,3-triol is administered orally, often dissolved in water.[3] The dosage should be carefully determined based on the study objectives.

-

Blood Sampling: Blood samples are drawn at multiple time points before and after tracer administration to capture the kinetics of label incorporation into plasma metabolites.[3]

-

Sample Processing: Plasma is separated from whole blood by centrifugation. For analysis of glucose and triglycerides, plasma samples are processed to isolate these components.

-

Analytical Methods:

-

NMR Spectroscopy: High-resolution 13C NMR is used to analyze the isotopic enrichment and positional isotopomers of glucose and the glycerol backbone of triglycerides in plasma.[3][12]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to measure the mass isotopologue distributions of metabolites.[8][10] For GC-MS analysis, derivatization of polar metabolites is often required to increase their volatility.[10]

-

Visualization of Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

Conclusion

(13C3)Propane-1,2,3-triol is a robust and informative tracer for dissecting central carbon metabolism. Its utility in quantifying fluxes through gluconeogenesis, the pentose phosphate pathway, the TCA cycle, and glycerolipid synthesis pathways makes it an invaluable tool for both basic and translational research. By following rigorous experimental protocols and employing powerful analytical techniques such as NMR and mass spectrometry, researchers can obtain high-quality, quantitative data on intracellular metabolic fluxes. These insights are critical for understanding the metabolic adaptations that occur in disease and for the development of novel therapeutic strategies that target metabolic pathways. This guide provides a foundational framework to empower researchers, scientists, and drug development professionals in leveraging the full potential of (13C3)Propane-1,2,3-triol to advance our understanding of metabolic regulation in health and disease.

References

- 1. Glycerol induces G6pc in primary mouse hepatocytes and is the preferred substrate for gluconeogenesis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fatty liver disrupts glycerol metabolism in gluconeogenic and lipogenic pathways in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. NMR Spectroscopy and Isotopomer AnalysisResearch: AIRC - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

Methodological & Application

Application Notes and Protocols for (13C3)Propane-1,2,3-triol in 13C Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell.[1] By introducing stable isotope-labeled substrates, such as ¹³C, and tracking their incorporation into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.[1][2] (13C3)Propane-1,2,3-triol, commonly known as ¹³C₃-glycerol, is a valuable tracer for probing central carbon metabolism. It provides a unique entry point into metabolism, offering distinct advantages for studying pathways like glycolysis, gluconeogenesis, the pentose phosphate pathway (PPP), and lipid biosynthesis.[1][3] This document provides detailed application notes and protocols for conducting ¹³C MFA experiments using ¹³C₃-glycerol.

Principle of the Method

The core principle of ¹³C-MFA is to supply cells with a carbon source where specific carbon atoms are replaced by the heavy isotope ¹³C. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, one can deduce the relative activities of different metabolic pathways.[1][4] For instance, the pattern of ¹³C labeling in glycolytic intermediates can reveal the relative fluxes through glycolysis and the pentose phosphate pathway.[1] Computational modeling is then employed to estimate the absolute flux values that best fit the observed labeling patterns.[1][5]

Glycerol enters central carbon metabolism after being phosphorylated by glycerol kinase to glycerol-3-phosphate. This is subsequently oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis.[1][3] This strategic entry point allows researchers to trace the fate of the glycerol backbone as it is catabolized for energy or used for the synthesis of biomass, such as the glycerol backbone of lipids.[3]

Metabolic Pathway of ¹³C₃-Glycerol

The diagram below illustrates the entry of uniformly labeled (U-¹³C₃)glycerol into central carbon metabolism.

Caption: Metabolic entry of U-¹³C₃-Glycerol into central carbon metabolism.

Experimental Protocols

A successful ¹³C-MFA experiment requires careful planning and execution from cell culture to data analysis. The following protocols provide a general framework.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol outlines the general procedure for labeling cultured mammalian cells with ¹³C₃-glycerol.[4]

-

Cell Seeding: Plate cells in standard culture dishes and grow them to the desired confluency (typically mid-log phase) in their normal growth medium.[1] The seeding density should be optimized to ensure cells are in an exponential growth phase during harvesting.[2]

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and glycerol) with (¹³C₃)Propane-1,2,3-triol as the primary carbon source.[1][4] The concentration should be optimized for the specific cell line but is often in the range of 10-25 mM.[1] Also include other necessary nutrients like glutamine and dialyzed serum.[1]

-

Isotopic Labeling: When cells reach the target confluency, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the pre-warmed ¹³C-labeling medium.[1][4]

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady state.[1] This time varies between cell lines and metabolic pathways but is often between 8 and 24 hours.[1]

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is crucial to capture an accurate snapshot of the metabolic state.[1]

-

Quenching: Aspirate the labeling medium. Immediately wash the cell monolayer with ice-cold PBS to remove any remaining extracellular tracer.[1] Add a sufficient volume of an ice-cold quenching solution, such as 80% methanol (-80°C), directly to the plate.[1][2]

-

Cell Scraping and Collection: Place the culture dish on dry ice and use a cell scraper to detach the cells into the quenching solution.[1] Transfer the cell lysate to a pre-chilled tube.[2][4]

-